molecular formula C21H30N4O2S B2789306 N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-58-5

N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2789306
CAS No.: 476448-58-5
M. Wt: 402.56
InChI Key: YKZGMTFXRCBQCL-UHFFFAOYSA-N
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Description

N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide: is a synthetic chemical compound with potential applications across multiple scientific fields, such as chemistry, biology, and medicine. The intricate structure indicates its potential for unique interactions within biological systems and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: To prepare N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, a stepwise synthetic approach involving multiple stages of chemical reactions is utilized. The primary components, such as triazole derivatives and methoxybenzamides, undergo condensation and alkylation processes. The synthesis typically involves reaction conditions such as temperature control, pH adjustments, and the use of specific solvents to facilitate each reaction stage.

Industrial Production Methods: Scaling the synthesis for industrial production requires optimizing reaction conditions for larger volumes, ensuring high yields and purity. Techniques such as continuous flow chemistry and automation can enhance efficiency and consistency in producing this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidative reactions where specific functional groups are modified.

  • Reduction: Reduction reactions might be employed to alter the compound's functional groups for targeted modifications.

  • Substitution: N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can participate in substitution reactions, where its functional groups are replaced with others.

Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various halides can facilitate these reactions under specific conditions, like controlled temperature and solvent environment.

Major Products Formed: Oxidative reactions might lead to the formation of oxides, while reduction could yield deoxygenated derivatives. Substitution reactions result in new compounds with altered functional groups, potentially enhancing their reactivity or stability.

Scientific Research Applications

Chemistry: The compound's unique structure makes it a valuable subject in studying reaction mechanisms and developing new synthetic pathways.

Biology and Medicine: In biological contexts, N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide could be explored for its potential as a pharmaceutical agent, given its ability to interact with biological targets, potentially leading to new drug discoveries.

Industry: Its properties might find applications in the development of specialized materials, including polymers and other advanced materials used in technology and manufacturing.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, specifically targeting biological pathways and molecular targets. The triazole ring can bind to specific proteins or enzymes, modulating their activity. These interactions might inhibit or activate biological pathways, making the compound potentially useful in therapeutic contexts.

Comparison with Similar Compounds

  • N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzamide: Similar structure but different functional group, altering its reactivity.

  • 4-methoxy-N-(5-(phenylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methylbenzamide: Similar backbone but different side chains.

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Properties

IUPAC Name

N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2S/c1-3-4-14-28-21-24-23-19(25(21)17-8-6-5-7-9-17)15-22-20(26)16-10-12-18(27-2)13-11-16/h10-13,17H,3-9,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZGMTFXRCBQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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